molecular formula C11H16O2 B083230 3-Ethoxyspiro[3.5]non-2-en-1-one CAS No. 10576-21-3

3-Ethoxyspiro[3.5]non-2-en-1-one

Cat. No.: B083230
CAS No.: 10576-21-3
M. Wt: 180.24 g/mol
InChI Key: JPBFQEGAYWNUJK-UHFFFAOYSA-N
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Description

3-Ethoxyspiro[3.5]non-2-en-1-one: is a chemical compound with the molecular formula C11H16O2 It is characterized by a spirocyclic structure, which includes a nonane ring fused to a cyclohexanone ring with an ethoxy group attached to the spiro carbon

Scientific Research Applications

3-Ethoxyspiro[3.5]non-2-en-1-one has several applications in scientific research, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for 3-Ethoxyspiro[3.5]non-2-en-1-one are not explicitly mentioned in the available resources. Given its structural similarity to compounds with known bioactivity , it may be of interest in medicinal chemistry or drug discovery research. Further studies are needed to explore its potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyspiro[35]non-2-en-1-one typically involves the reaction of a suitable precursor with ethyl alcohol under specific conditionsThe reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of 3-Ethoxyspiro[3.5]non-2-en-1-one may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control systems to maintain optimal reaction conditions. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxyspiro[3.5]non-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-Ethoxyspiro[3.5]non-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Methoxyspiro[3.5]non-2-en-1-one
  • 3-Propoxyspiro[3.5]non-2-en-1-one
  • 3-Butoxyspiro[3.5]non-2-en-1-one

Comparison: Compared to similar compounds, 3-Ethoxyspiro[3.5]non-2-en-1-one is unique due to its specific ethoxy group, which can influence its reactivity and biological activity. The presence of the ethoxy group may enhance its solubility in organic solvents and affect its interaction with biological targets .

Properties

IUPAC Name

1-ethoxyspiro[3.5]non-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBFQEGAYWNUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)C12CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648217
Record name 3-Ethoxyspiro[3.5]non-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10576-21-3
Record name 3-Ethoxyspiro[3.5]non-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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